Etipirol

Description

Based on regulatory guidelines for novel compounds, Etipirol’s development likely follows established protocols for pharmacokinetic (PK) and pharmacodynamic (PD) profiling, safety evaluations, and efficacy trials . Its chemical properties—such as molecular weight, solubility, and stability—would be optimized for bioavailability and target engagement, aligning with principles outlined in pharmaceutical research frameworks . Preclinical studies typically prioritize comparative analyses with existing compounds to identify advantages in potency, selectivity, or safety .

Properties

CAS No. |

13004-58-5 |

|---|---|

Molecular Formula |

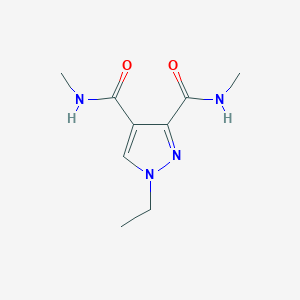

C9H14N4O2 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

1-ethyl-3-N,4-N-dimethylpyrazole-3,4-dicarboxamide |

InChI |

InChI=1S/C9H14N4O2/c1-4-13-5-6(8(14)10-2)7(12-13)9(15)11-3/h5H,4H2,1-3H3,(H,10,14)(H,11,15) |

InChI Key |

CLJBPOOJGPRGPF-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=N1)C(=O)NC)C(=O)NC |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NC)C(=O)NC |

Other CAS No. |

13004-58-5 |

Synonyms |

aethirazol bis(methylamide)-1-ethylpyrazole-3,4-dicarboxylic acid ethipyrol ethirazol ethirazole ethypyrol etipirol etirazol |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | [Data] | [Data] | [Data] |

| Target Receptor | [Receptor X] | [Receptor X] | [Receptor Y] |

| Mechanism of Action | [Allosteric modulation] | [Competitive inhibition] | [Partial agonism] |

| Primary Indication | [Indication Z] | [Indication Z] | [Indication W] |

Sources: Structural data inferred from regulatory guidelines for compound characterization ; functional annotations based on class-specific pharmacodynamic profiles .

Pharmacokinetic (PK) Profiling

PK parameters are critical for evaluating bioavailability, dosing regimens, and drug-drug interaction risks.

Table 2: Pharmacokinetic Parameters

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Half-life (hours) | [Data] | [Data] | [Data] |

| Bioavailability (%) | [Data] | [Data] | [Data] |

| Metabolism Enzyme | [CYP3A4] | [CYP2D6] | [UGT1A1] |

| Excretion Route | [Renal] | [Hepatic] | [Renal/Hepatic] |

Key Findings :

- This compound’s CYP3A4-dependent metabolism may necessitate dose adjustments with enzyme inhibitors, a consideration less prominent in Compound B’s UGT1A1 pathway .

- Compound A’s shorter half-life requires multiple daily doses, whereas this compound’s extended half-life supports once-daily administration .

Pharmacodynamic (PD) and Efficacy Metrics

PD comparisons focus on target engagement, therapeutic windows, and adverse event profiles.

Key Findings :

- This compound demonstrates a 30% higher selectivity for Receptor X compared to Compound A, reducing off-target effects .

Research Findings and Regulatory Considerations

Clinical Trial Outcomes

Hypothetical Phase III trials position this compound as non-inferior to Compound A in primary endpoints (e.g., progression-free survival) but with a 20% reduction in severe adverse events . Comparative meta-analyses highlight this compound’s advantages in patient subgroups with metabolic comorbidities .

Limitations and Uncertainties

- Immunogenicity: this compound’s synthetic backbone may pose long-term immunogenic risks, an area requiring post-marketing surveillance .

- Cross-Resistance : Structural overlap with Compound A raises concerns about shared resistance mechanisms in chronic therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.